molecular formula C23H21N3O2 B4519358 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide

Cat. No.: B4519358
M. Wt: 371.4 g/mol
InChI Key: JTEZHHPLOPOOFJ-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.16337692 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Research has focused on the synthesis of indole acetamide derivatives for their potential anti-inflammatory and antitumor properties. For example, a study by Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, which showed good yield and was characterized by various spectroscopic analyses. The anti-inflammatory activity was confirmed by an in silico modeling study, targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Corrosion Inhibition

Yıldırım and Çetin (2008) explored 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors. These compounds were synthesized and their efficiency in preventing corrosion in acidic and mineral oil mediums was investigated, showing promising results (Yıldırım & Çetin, 2008).

Antitumor Agents

The synthesis and study of N-aryl(indol-3-yl)glyoxamides as antitumor agents have been documented, with compounds based on N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide showing significant cytotoxic effects against various cancer cell lines. This highlights the compound's potential as a lead structure for developing anticancer drugs (Marchand et al., 2009).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) investigated thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. KX2-391, a derivative, was highlighted for its high selectivity and inhibition of Src kinase, demonstrating its potential in cancer therapy (Fallah-Tafti et al., 2011).

Fluorescence Active Materials

Maity et al. (2015) developed 5-hydroxy benzo[g]indoles from cyanoacetamide derivatives, which exhibit fluorescence activity and can sense Fe(III) ions. This study presents the compound's application in the development of fluorescence-based sensors (Maity et al., 2015).

Properties

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-23(25-15-18-8-11-24-12-9-18)16-26-13-10-20-14-21(6-7-22(20)26)28-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEZHHPLOPOOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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